molecular formula C14H12FNO5S B486477 3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 723743-57-5

3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B486477
CAS No.: 723743-57-5
M. Wt: 325.31g/mol
InChI Key: LJUPOHFTVIFJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C14H12FNO5S and its molecular weight is 325.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C14H12FNO5S
  • Molecular Weight: 325.31 g/mol
  • CAS Number: 723743-57-5

This compound features a sulfonamide linkage to a fluorinated methoxyphenyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their action.
  • Receptor Modulation: The fluorinated aromatic ring may engage in hydrophobic interactions with receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-715.63
A5490.12 - 2.78
U-937Not specified

In vitro assays demonstrated that this compound induces apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, although specific IC50 values were not consistently reported across studies. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Anticancer Effects : A study published in MDPI evaluated the compound's effects on human leukemia cell lines (CEM-13 and MT-4). The results indicated that it exhibited greater cytotoxic activity compared to traditional chemotherapeutics like doxorubicin, with significant induction of apoptosis observed through flow cytometry assays .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Properties

IUPAC Name

3-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUPOHFTVIFJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.